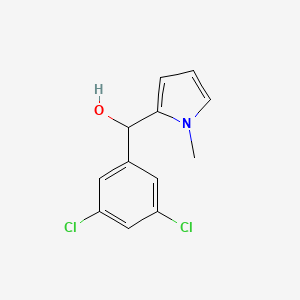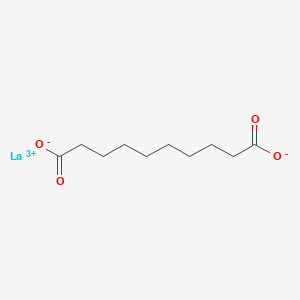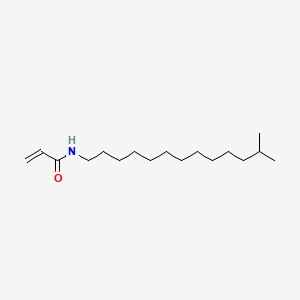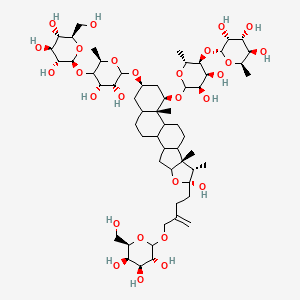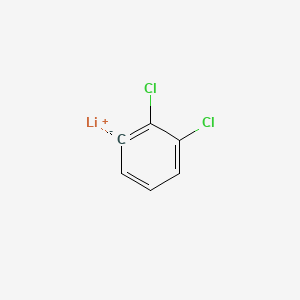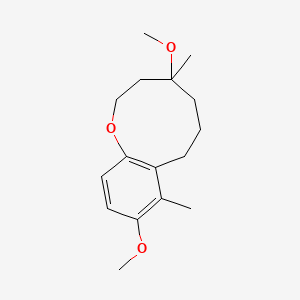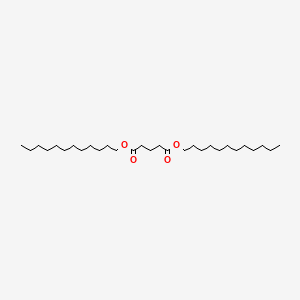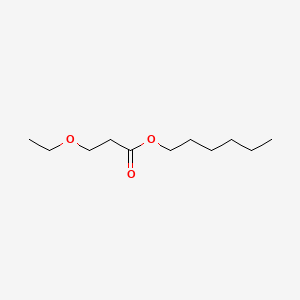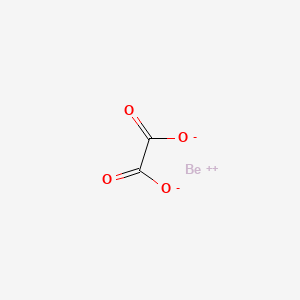
Beryllium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium oxalate is an inorganic compound, a salt formed from beryllium metal and oxalic acid. Its chemical formula is C₂BeO₄. This compound forms colorless crystals, is soluble in water, and can also form crystalline hydrates. This compound is primarily used to prepare ultra-pure beryllium oxide through thermal decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beryllium oxalate can be synthesized by reacting oxalic acid with beryllium hydroxide. The reaction typically proceeds as follows:
Be(OH)₂ + H₂C₂O₄ → C₂BeO₄ + 2H₂O
This reaction is carried out in an aqueous medium, and the resulting this compound precipitates out of the solution .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then purified through recrystallization processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Beryllium oxalate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form beryllium oxide and carbon dioxide.
C₂BeO₄ → BeO + CO₂
Hydrolysis: In the presence of water, this compound can hydrolyze to form beryllium hydroxide and oxalic acid.
C₂BeO₄ + 2H₂O → Be(OH)₂ + H₂C₂O₄
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the formation of beryllium oxide and other by-products.
Reducing Agents: Under reducing conditions, this compound can be converted back to beryllium metal.
Major Products: The primary product of this compound reactions is beryllium oxide, which is highly valued for its thermal and electrical properties .
Scientific Research Applications
Beryllium oxalate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of beryllium oxide, which is a crucial material in ceramics and electronics.
Biology: Beryllium compounds, including this compound, are studied for their effects on biological systems, particularly their toxicity and potential therapeutic uses.
Medicine: Research is ongoing to explore the potential medical applications of beryllium compounds, although their toxicity poses significant challenges.
Mechanism of Action
The mechanism by which beryllium oxalate exerts its effects is primarily through its decomposition to beryllium oxide. Beryllium oxide interacts with various molecular targets and pathways, particularly in industrial applications where its thermal and electrical properties are utilized. In biological systems, beryllium compounds can interact with cellular components, leading to toxic effects .
Comparison with Similar Compounds
- Calcium oxalate
- Sodium oxalate
- Magnesium oxalate
- Strontium oxalate
- Barium oxalate
- Iron(II) oxalate
- Iron(III) oxalate
- Lithium oxalate
- Praseodymium oxalate
Comparison: Beryllium oxalate is unique among oxalates due to its ability to form ultra-pure beryllium oxide upon decomposition. This property makes it particularly valuable in high-tech applications where purity is crucial. Compared to other oxalates, this compound has distinct thermal and chemical properties that make it suitable for specialized industrial and research applications .
Properties
CAS No. |
3173-18-0 |
|---|---|
Molecular Formula |
C2BeO4 |
Molecular Weight |
97.03 g/mol |
IUPAC Name |
beryllium;oxalate |
InChI |
InChI=1S/C2H2O4.Be/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
XQZGLPVUHKSNBQ-UHFFFAOYSA-L |
Canonical SMILES |
[Be+2].C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


